Cas no 116833-33-1 (N,n-dimethyl-1-(1h-tetrazol-5-yl)methanamine)
N,n-dimethyl-1-(1h-tetrazol-5-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine
- N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine(SALTDATA: FREE)
- dimethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine
- AKOS006334757
- MFCD13188599
- 116833-33-1
- BS-37092
- N,N-dimethyl-1-(2H-tetrazol-5-yl)methanamine
- CS-0441571
- N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine(SALTDATA
- SCHEMBL9657382
- N,n-dimethyl-1-(1h-tetrazol-5-yl)methanamine
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- MDL: MFCD13188599
- Inchi: 1S/C4H9N5/c1-9(2)3-4-5-7-8-6-4/h3H2,1-2H3,(H,5,6,7,8)
- InChI Key: ZUBNCFGBAKTASH-UHFFFAOYSA-N
- SMILES: N(C)(C)CC1N=NNN=1
Computed Properties
- Exact Mass: 127.08579531g/mol
- Monoisotopic Mass: 127.08579531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 83
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 57.7Ų
N,n-dimethyl-1-(1h-tetrazol-5-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B413173-50mg |
N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine |
116833-33-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B413173-100mg |
N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine |
116833-33-1 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B413173-500mg |
N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine |
116833-33-1 | 500mg |
$ 275.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1233014-1g |
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine |
116833-33-1 | 95% | 1g |
$125 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1233014-1g |
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine |
116833-33-1 | 95% | 1g |
$125 | 2025-02-18 | |
| eNovation Chemicals LLC | Y1233014-5g |
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine |
116833-33-1 | 95% | 5g |
$315 | 2025-02-18 | |
| A2B Chem LLC | AE14007-1g |
N,N-Dimethyl-1-(1h-tetrazol-5-yl)methanamine |
116833-33-1 | 95% | 1g |
$61.00 | 2024-04-20 | |
| A2B Chem LLC | AE14007-5g |
N,N-Dimethyl-1-(1h-tetrazol-5-yl)methanamine |
116833-33-1 | 95% | 5g |
$212.00 | 2024-04-20 | |
| 1PlusChem | 1P008W2F-1g |
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine |
116833-33-1 | 95% | 1g |
$72.00 | 2025-02-24 | |
| 1PlusChem | 1P008W2F-5g |
N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine |
116833-33-1 | 95% | 5g |
$240.00 | 2025-02-24 |
N,n-dimethyl-1-(1h-tetrazol-5-yl)methanamine Suppliers
N,n-dimethyl-1-(1h-tetrazol-5-yl)methanamine Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on N,n-dimethyl-1-(1h-tetrazol-5-yl)methanamine
Professional Introduction to N,N-Dimethyl-1-(1H-Tetrazol-5-yl)methanamine (CAS No. 116833-33-1)
N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine, a compound with the chemical identifier CAS No. 116833-33-1, represents a significant area of interest in the field of pharmaceutical and medicinal chemistry. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both dimethylamino and tetrazole moieties in its molecular structure imparts distinct chemical and pharmacological properties, making it a valuable candidate for further exploration.
The tetrazole ring, a heterocyclic structure containing four nitrogen atoms, is known for its versatility in medicinal chemistry. Its incorporation into the molecular framework of N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine contributes to its stability and reactivity, which are crucial factors in drug design. Recent studies have highlighted the tetrazole scaffold's role in enhancing binding affinity and selectivity, making it an attractive component for the development of small-molecule drugs.
On the other hand, the dimethylamino group introduces basicity to the molecule, which can influence its interaction with biological targets. This feature is particularly important in the design of drugs that require specific binding to acidic or positively charged residues on their targets. The combination of these two functional groups in N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine suggests a multifaceted approach to drug development, where both steric and electronic properties are optimized for maximum efficacy.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of molecules like N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine with greater accuracy. These computational tools have been instrumental in identifying potential lead compounds for various therapeutic indications. For instance, molecular docking studies have shown that this compound exhibits promising interactions with enzymes and receptors involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
In addition to its pharmacological potential, N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine has been investigated for its role in chemical synthesis. The tetrazole moiety serves as a versatile handle for further functionalization, allowing chemists to explore diverse derivatives with tailored properties. This flexibility has been exploited in the synthesis of complex molecules that mimic natural products or designed scaffolds with enhanced biological activity.
The compound's stability under various conditions has also been a focus of research. Studies have demonstrated that N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine maintains its structural integrity under both acidic and basic conditions, which is crucial for its formulation as a drug or intermediate. This stability ensures that the compound can be stored and handled efficiently without significant degradation, thereby improving its practicality in industrial applications.
Furthermore, the environmental impact of using N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine has been considered in recent research. Efforts have been made to develop synthetic routes that minimize waste and reduce energy consumption, aligning with green chemistry principles. These sustainable approaches not only make the production process more environmentally friendly but also contribute to cost reduction and scalability.
The potential applications of N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. Its unique chemical properties make it a candidate for developing new pesticides or specialty chemicals that require specific reactivity profiles. Additionally, the tetrazole moiety has been explored in materials science for its ability to form coordination complexes with metal ions, which can be used in catalysis or as sensors.
As research continues to uncover new uses for N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine, collaborations between academic institutions and industry partners will be essential to translate laboratory findings into practical applications. These partnerships can facilitate the rapid development of novel compounds and ensure that they reach the market efficiently.
In conclusion, N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine (CAS No. 116833-33-1) is a compound with significant potential across multiple domains of chemistry and biology. Its unique structural features, combined with recent advancements in synthetic and computational methods, make it a promising candidate for future research and development. As scientists continue to explore its capabilities, new applications and innovations are likely to emerge, further solidifying its importance in the scientific community.
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